(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate

Description

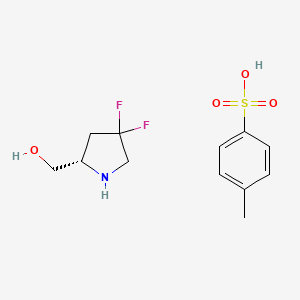

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chiral pyrrolidine derivative characterized by a difluorinated pyrrolidine ring, a hydroxymethyl group at the 2-position, and a tosylate (p-toluenesulfonate) group. The (S)-configuration at the stereogenic center confers specific stereochemical properties critical for its reactivity and interactions in biological or synthetic contexts. The difluoro substitution at the 4-position of the pyrrolidine ring enhances the ring’s conformational rigidity and electron-withdrawing effects, which may influence its solvolysis behavior and stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAWAVNJCYZIFF-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Tosylation Protocol

-

Reagents : para-Toluenesulfonyl chloride (TsCl, 1.2 equiv), pyridine (2.5 equiv) as base, dichloromethane (DCM) solvent.

-

Procedure :

-

Dissolve (S)-4,4-difluoro-pyrrolidin-2-yl-methanol in DCM.

-

Add TsCl dropwise at 0°C, followed by pyridine.

-

Stir at room temperature for 12–24 hours.

-

-

Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Notes :

-

Solvent Alternatives : THF or acetonitrile improves solubility for polar substrates.

-

Base Selection : Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) accelerates reaction kinetics.

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries or catalysts ensure enantiomeric excess (ee) in the final product:

-

Chiral Pool Strategy : Use (L)-proline-derived catalysts during fluorination or reduction steps to induce (S)-configuration.

-

Enzymatic Resolution : Lipase-mediated acetylation of racemic alcohol intermediates selectively protects the (R)-enantiomer, leaving (S)-alcohol for tosylation.

Case Study :

-

Substrate : Racemic 4,4-difluoro-pyrrolidin-2-yl-methanol.

-

Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Complexity |

|---|---|---|---|---|

| Fluorination + Reduction | DAST fluorination → LiAlH4 reduction | 65 | 90 | Moderate |

| Enzymatic Resolution | Racemate synthesis → Lipase resolution | 40 | 98 | High |

| Chiral Auxiliary | Proline-catalyzed fluorination | 75 | 95 | Moderate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₈F₂N₁O₃S

- Molecular Weight : 195.19 g/mol

- Stereochemistry : (S) configuration is crucial for its biological interactions.

The compound exhibits significant biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of various enzymes, influencing metabolic pathways. |

| Cell Signaling | Affects signaling pathways related to protein kinases and gene expression. |

| Potential Therapeutic Uses | Investigated for applications in drug design due to unique structural features. |

Enzyme Modulation

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has been shown to interact with several key enzymes, particularly those involved in metabolic processes. Studies indicate that it influences the activity of alcohol dehydrogenase, which plays a critical role in the oxidation of alcohols and subsequent cellular signaling pathways. This modulation can have implications for understanding metabolic disorders and developing therapeutic agents targeting these pathways.

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design. Its difluoromethyl group enhances binding affinities to biological targets, which is crucial in the development of more effective therapeutics. Research has highlighted its potential as a building block for synthesizing complex molecules used in treating various diseases.

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in treating conditions such as metabolic syndrome, type 2 diabetes, and neurodegenerative diseases like Alzheimer's . Its ability to inhibit specific enzymes linked to these disorders positions it as a promising candidate for further clinical investigation.

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound significantly affects enzyme activity through conformational changes upon binding. This is crucial for understanding its mechanism of action in biological systems.

Case Study 2: Comparative Analysis with Similar Compounds

Research comparing this compound with structurally similar compounds revealed that its stereochemistry plays a vital role in determining interaction profiles with target enzymes. For instance, the enantiomer (R)-(4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits different biological activities due to its configuration.

Case Study 3: Therapeutic Applications

The compound has been investigated as a potential therapeutic agent for metabolic disorders. It has shown promise in preclinical models for modulating pathways associated with insulin resistance and lipid metabolism .

Mechanism of Action

The mechanism of action of (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl (S)-4,4-Difluoropyrrolidine-2-carboxylate Hydrochloride Structure: Shares the (S)-4,4-difluoropyrrolidine core but replaces the hydroxymethyl tosylate with a methyl ester and hydrochloride salt. Reactivity: The ester group in this compound is less reactive toward nucleophilic displacement compared to the tosylate group, making the latter more suitable for SN2 reactions. The hydrochloride salt form enhances water solubility, whereas the tosylate improves stability in organic solvents .

5-Methoxy-1-pentyl Tosylate Structure: A linear alkyl tosylate with a methoxy substituent. Solvolysis: Exhibits methoxy group participation in solvolysis, accelerating reaction rates via neighboring-group assistance. However, (S)-(4,4-difluoro-pyrrolidin-2-yl)-methanol tosylate lacks such direct participation due to steric constraints from the rigid pyrrolidine ring . Kinetics: In methanol, 5-methoxy-1-pentyl tosylate solvolyzes 40% faster than its dimethoxy analog, highlighting the trade-off between steric hindrance and electronic effects .

Sorafenib Tosylate Solvates Stability: Sorafenib tosylate forms stable solvates with methanol and ethanol via hydrogen bonding. In contrast, the difluoropyrrolidine analog’s solvate formation may be less predictable due to fluorine’s electronegativity disrupting hydrogen-bond networks . Crystallography: Methanol and ethanol solvates of sorafenib tosylate are isostructural, whereas the difluoro-pyrrolidine derivative’s solvates may exhibit distinct crystal packing due to fluorination .

Reactivity and Mechanism

Solvolysis Behavior

- Electrophilic Pull: The tosylate group’s strong electron-withdrawing nature promotes SN1 or SN2 mechanisms. For this compound, the rigid pyrrolidine ring likely favors SN2 due to restricted carbocation formation.

- Kinetic Solvent Isotope Effect (KSIE) :

| Compound | KSIE (Methanol) | Mechanism | Reference |

|---|---|---|---|

| p-Nitrobenzoyl Tosylate | ~1.7 | Third-order (SN2) | |

| Acetyl Tosylate | ~0.99 | Mixed SN1/SN2 | |

| (S)-Difluoropyrrolidine Tosylate | Est. 1.5–1.7 | Predominantly SN2 |

The difluoro substituent likely increases electrophilicity, aligning its KSIE closer to p-nitrobenzoyl tosylate’s third-order mechanism .

Steric and Electronic Effects

- However, electron withdrawal accelerates leaving-group departure .

- Comparison with Dimethoxy Tosylates :

Dimethoxy analogs suffer reduced nucleophilicity due to electron-withdrawing effects, whereas fluorinated systems balance steric and electronic factors for moderate reactivity .

Pharmacological and Industrial Relevance

- Salt Forms : Unlike bisoprolol fumarate (a β-blocker with enhanced solubility), the tosylate form here improves thermal stability and shelf life, critical for pharmaceutical formulations .

- Synthetic Utility : Comparable to Pedot:tosylate in electrochemical applications, the compound’s tosylate group could facilitate conductive polymer synthesis, though fluorination may alter conductivity .

Biological Activity

(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and insights from recent studies.

Molecular Formula: CHFNO_3S

Molecular Weight: 195.19 g/mol

The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position. The addition of a tosylate group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms contribute to increased lipophilicity and metabolic stability, which may enhance binding affinity to various receptors or enzymes.

Potential Targets:

- Enzymes: The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Receptors: Its structure suggests potential interactions with neurotransmitter receptors or other signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (4,4-Difluoropyrrolidin-2-yl)methanamine | Contains an amine group instead of a hydroxymethyl group | Potentially different receptor interactions |

| (4,4-Difluoropyrrolidin-2-yl)carboxylic acid | Features a carboxylic acid group instead of a hydroxymethyl group | Varies in metabolic pathways |

| (4,4-Difluoropyrrolidin-2-yl)methyl chloride | Contains a chloride group instead of a hydroxymethyl group | Different pharmacokinetic properties |

This table illustrates how variations in functional groups can influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies:

- Research indicates that this compound shows promising results in binding assays with specific receptors, suggesting potential applications in drug development for neurological disorders.

- A study highlighted its efficacy in inhibiting certain enzyme activities related to cancer cell metabolism, demonstrating its potential as an anticancer agent .

- In Vivo Models:

- Pharmacological Profiling:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate, and how can reaction efficiency be optimized?

- Methodology : Tosylation of alcohols typically involves reacting the alcohol with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. For sterically hindered substrates like pyrrolidinyl derivatives, optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 alcohol:TsCl) is critical. Evidence from analogous tosylate syntheses highlights the use of protecting groups (e.g., acetyl or benzyl) to prevent side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : H and F NMR confirm stereochemistry and fluorine substitution patterns.

- HPLC-MS : Validates purity and molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and hydrogen-bonding networks, as demonstrated in studies of sorafenib tosylate solvates .

Q. How does the difluoro substitution on the pyrrolidine ring influence the compound’s stability under varying pH and temperature conditions?

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine atoms enhance electron-withdrawing effects, potentially increasing hydrolytic stability compared to non-fluorinated analogs. Compare degradation profiles with non-fluorinated tosylates (e.g., glycopyrronium tosylate) to isolate substituent effects .

Advanced Research Questions

Q. What mechanistic insights govern the solvolysis of this compound, and how do substituents modulate reaction pathways?

- Mechanistic Analysis :

- Kinetic Studies : Measure solvolysis rates in polar aprotic solvents (e.g., methanol, ethanol) via conductivity or F NMR. Substituents like fluorine alter transition-state energetics by inductive effects, as seen in 4,4-dimethoxy-butyl tosylate solvolysis .

- Isotopic Labeling : Use H or O isotopes to track nucleophilic participation (e.g., intramolecular vs. solvent-assisted pathways) .

Q. How can polymorphism or solvate formation impact the physicochemical properties of this tosylate, and what methods reliably characterize these forms?

- Polymorph Screening : Recrystallize from solvents with varying polarity (e.g., methanol, ethanol, NMP) and analyze via:

- SCXRD : Resolves crystal packing and solvent inclusion (e.g., methanol solvates form isostructural networks via H-bonding) .

- DSC/TGA : Identifies desolvation events and thermal stability.

Q. What strategies address contradictory data in bioactivity studies, such as inconsistent enzyme inhibition or cellular uptake results?

- Case Study Approach :

- Outlier Analysis : Pre-specify exclusion criteria for anomalous data (e.g., gravimetric sweat measurements in glycopyrronium tosylate trials) .

- Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., ATPase inhibition assays for kinase targets) .

Q. How can computational modeling predict the reactivity and stereochemical outcomes of reactions involving this tosylate?

- Modeling Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.